![molecular formula C17H18N4O3 B2663850 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one CAS No. 1396770-25-4](/img/structure/B2663850.png)
4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one is a complex organic compound that features an indole moiety, an azetidine ring, and a piperazinone structure. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs, known for its diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one typically involves multi-step organic reactions. One common approach is to start with the indole-3-carboxaldehyde, which undergoes a series of reactions including condensation, cyclization, and acylation to form the final product . Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carbonyl groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors, influencing biological processes such as cell signaling and enzyme activity . The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: A precursor in the synthesis of the compound.
Azetidine derivatives: Share the azetidine ring structure.
Piperazinone derivatives: Contain the piperazinone moiety.
Uniqueness
4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one is unique due to its combination of indole, azetidine, and piperazinone structures, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c22-15-10-20(6-5-18-15)16(23)11-8-21(9-11)17(24)13-7-19-14-4-2-1-3-12(13)14/h1-4,7,11,19H,5-6,8-10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEQLCYPNXHALA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2663767.png)
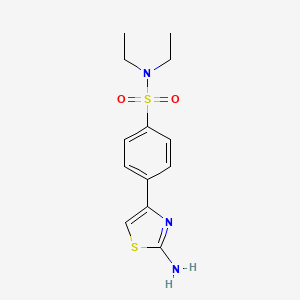
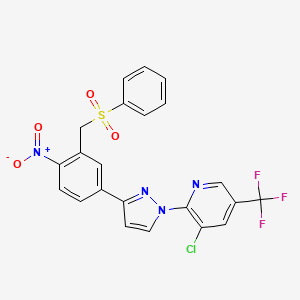
![2-(2-Methoxyethyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2663772.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxolane-3-carboxamide](/img/structure/B2663774.png)
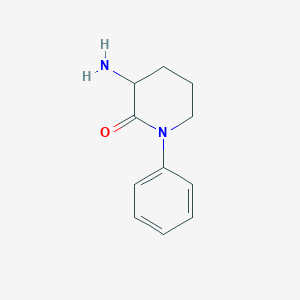
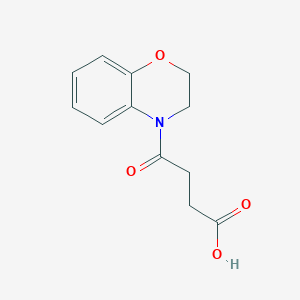
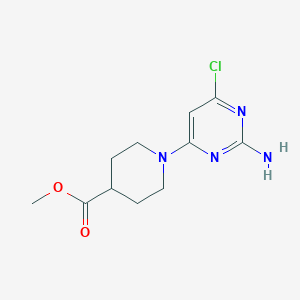
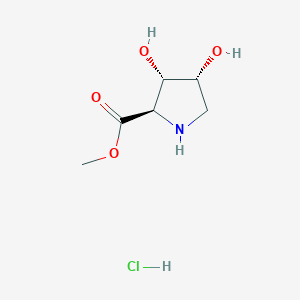
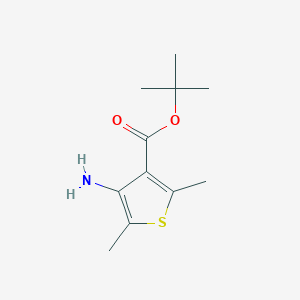
![N-(3-methyl-4-(N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2663785.png)
![(Z)-methyl 2-(2-((4-(morpholinosulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2663786.png)

![(E)-(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl)[16-(prop-2-yn-1-yloxy)-2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-benzopentaoxacyclopentadecin-15-yl]diazene](/img/structure/B2663790.png)
